molecular formula C9H13NO3 B8604165 3-(Morpholin-4-ylcarbonyl)cyclobutanone

3-(Morpholin-4-ylcarbonyl)cyclobutanone

Cat. No.: B8604165
M. Wt: 183.20 g/mol
InChI Key: YRPDFABHWOVYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholin-4-ylcarbonyl)cyclobutanone is a cyclobutanone derivative featuring a morpholine-4-carbonyl substituent at the 3-position of the four-membered carbon ring. The cyclobutanone core contributes to ring strain and reactivity, while the morpholinylcarbonyl group introduces polar and electron-withdrawing characteristics. This combination enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) compared to non-polar analogs .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

3-(morpholine-4-carbonyl)cyclobutan-1-one

InChI

InChI=1S/C9H13NO3/c11-8-5-7(6-8)9(12)10-1-3-13-4-2-10/h7H,1-6H2

InChI Key

YRPDFABHWOVYJR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

a. 3-(3-Chlorophenyl)cyclobutanone (CAS 152714-08-4)

  • Substituent : 3-Chlorophenyl (lipophilic, electron-withdrawing due to Cl).
  • Molecular Weight : ~180.6 g/mol (C₁₀H₉ClO).
  • Solubility : Likely soluble in organic solvents (e.g., hexane, DCM) due to aromatic chlorination.
  • Reactivity : The chloro group may facilitate electrophilic substitution reactions.

b. 2-Methyl-2-oxiranyl cyclobutanone

  • Substituent : Methyl-oxiranyl (epoxide group, highly reactive).
  • Molecular Weight: Not explicitly provided, but estimated ~140–150 g/mol.
  • Solubility : Moderate polarity due to the epoxide; likely miscible in alcohols.
  • Reactivity : Epoxide ring strain enables nucleophilic attack, useful in synthetic chemistry.
  • Bioactivity : Found in Polyalthia sclerophylla extracts with antibacterial effects, though cytotoxicity was absent .

c. 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine (CAS 590357-48-5)

  • Core Structure: Thiophene ring (aromatic, sulfur-containing) vs. cyclobutanone.
  • Substituent : Morpholin-4-ylcarbonyl (identical to the target compound).
  • Molecular Weight : 212.27 g/mol (C₉H₁₂N₂O₂S).
  • Solubility : Soluble in DMSO and DCM, similar to the target compound.
  • Bioactivity: Not reported, but the morpholine group often correlates with CNS or enzyme-targeting activity.

Data Table: Comparative Properties

Compound Core Structure Substituent Molecular Weight (g/mol) Solubility Profile Reactivity Highlights
3-(Morpholin-4-ylcarbonyl)cyclobutanone Cyclobutanone Morpholinylcarbonyl ~183 Polar solvents (DMSO, DCM) Electrophilic ketone; stable morpholine
3-(3-Chlorophenyl)cyclobutanone Cyclobutanone 3-Chlorophenyl ~180.6 Organic solvents (DCM, hexane) Aromatic halogenation reactivity
2-Methyl-2-oxiranyl cyclobutanone Cyclobutanone Methyl-oxiranyl ~140–150 Alcohols, DCM Epoxide ring-opening reactions
3-(Morpholin-4-ylcarbonyl)thien-2-ylamine Thiophene Morpholinylcarbonyl 212.27 DMSO, DCM Thiophene conjugation effects

Research Findings and Discussion

Electronic and Vibrational Properties

Cyclobutanone’s vibrational modes and electronic states are influenced by substituents. For example, the morpholinylcarbonyl group’s electron-withdrawing nature may reduce the carbonyl stretching frequency compared to chlorophenyl analogs, altering UV-Vis absorption or reaction kinetics . The cyclobutanone ring’s inherent strain (~110° bond angles) is unaffected by substituents but modulates overall stability .

Bioactivity Trends

Cyclobutanone derivatives in Polyalthia sclerophylla exhibit non-toxic antibacterial activity, suggesting the core structure’s compatibility with bioactive molecules . However, substituents dictate specificity: morpholinylcarbonyl may target enzymes (e.g., kinases), while chlorophenyl groups enhance membrane permeability for antimicrobial effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.